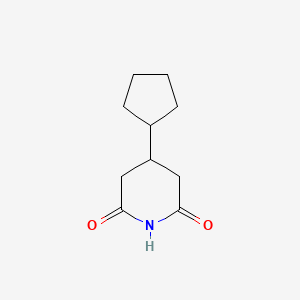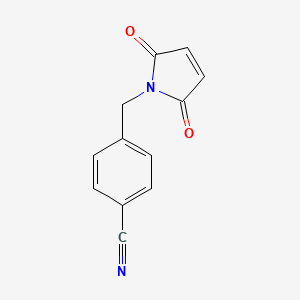
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C12H8N2O2 It is a derivative of maleimide, which is known for its highly reactive double bond and imide group
Preparation Methods
The synthesis of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile typically involves the reaction of 4-aminobenzonitrile with maleic anhydride. The reaction proceeds through the formation of a maleic acid monoamide intermediate, which then undergoes cyclization to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 45°C .
Chemical Reactions Analysis
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile undergoes various types of chemical reactions due to the presence of the maleimide group. These reactions include:
Nucleophilic Addition: The double bond in the maleimide group can react with nucleophiles such as amines and thiols to form addition products.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds.
Polymerization: The maleimide group can undergo polymerization and copolymerization with other monomers to form polymers.
Common reagents used in these reactions include secondary amines, thiols, and various catalysts. The major products formed from these reactions are often derivatives of the original compound with added functional groups or polymeric structures .
Scientific Research Applications
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as a valuable synthon for the preparation of various organic compounds due to its reactive maleimide group.
Materials Science: The compound is used in the synthesis of heat-resistant polymers and other advanced materials.
Medicinal Chemistry: Derivatives of this compound have shown potential biological activities, including anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile is primarily based on the reactivity of the maleimide group. This group can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to the modification of biological molecules . This reactivity is exploited in various applications, including the development of drugs and bioconjugates .
Comparison with Similar Compounds
Similar compounds to 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile include other maleimide derivatives such as:
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
These compounds share the maleimide core structure but differ in their substituents, which can significantly affect their reactivity and applications
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H8N2O2/c13-7-9-1-3-10(4-2-9)8-14-11(15)5-6-12(14)16/h1-6H,8H2 |
InChI Key |
DFJVGKSXXPQRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one](/img/structure/B11720428.png)
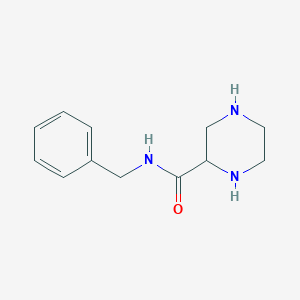
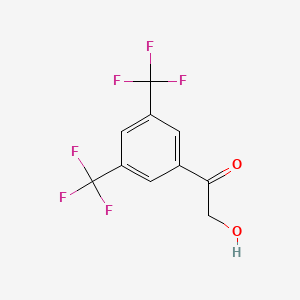
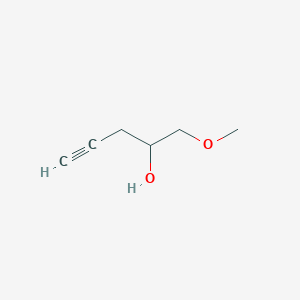
![N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720444.png)

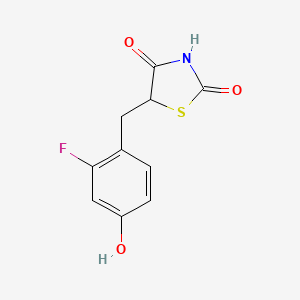

![(3aR,5R)-5-methyl-3H,3aH,4H,5H,7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B11720476.png)
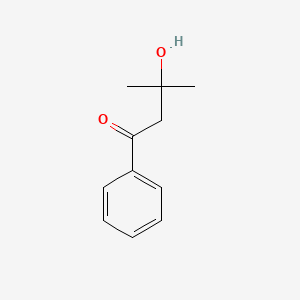
![{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
